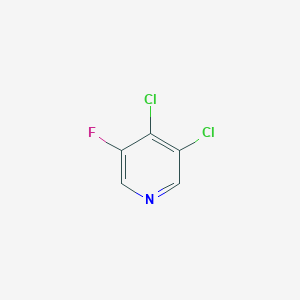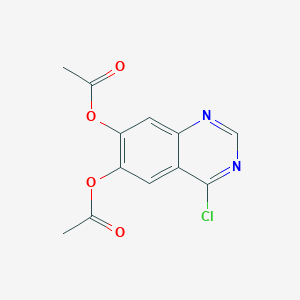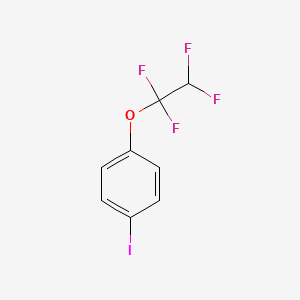
Neodecanoato de cobre
Descripción general
Descripción
Copper neodecanoate is an organometallic compound that consists of copper ions coordinated with neodecanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and electronics. It is particularly valued for its role in the synthesis of superconducting materials and as a precursor in the formation of copper-based nanomaterials.
Aplicaciones Científicas De Investigación
Copper neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of copper-based nanomaterials and catalysts.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of superconducting materials, conductive inks, and coatings.
Mecanismo De Acción
Target of Action
Copper neodecanoate primarily targets the production of superconducting thin films on large area substrates for microelectronic device applications . It also plays a key role in catalytic carboxylation reactions employing CO2 .
Mode of Action
The compound interacts with its targets through thermal processing. When yttrium-, barium-, and copper-neodecanoate mixtures are thermally processed, they transform into a superconducting material . The process involves intermediates such as metal carbonates and oxides .
Biochemical Pathways
The affected biochemical pathways involve the transformation of copper-neodecanoate mixtures into superconducting materials. This process is facilitated by the formation of intermediates such as metal carbonates and oxides . Copper metabolism must be tightly controlled to achieve homeostasis and avoid disorders . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Action Environment
The action, efficacy, and stability of copper neodecanoate are influenced by environmental factors such as temperature and oxygen levels. For instance, the transformation of copper-neodecanoate mixtures into superconducting materials requires specific temperature conditions and varying levels of oxygen .
Análisis Bioquímico
Biochemical Properties
Copper neodecanoate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It acts as a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively . The interaction between copper neodecanoate and these enzymes involves the binding of copper ions to specific active sites, facilitating electron transfer and catalytic activity.
Cellular Effects
Copper neodecanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, copper neodecanoate affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, such as the citric acid cycle .
Molecular Mechanism
The molecular mechanism of copper neodecanoate involves its interaction with biomolecules at the molecular level. Copper ions from copper neodecanoate can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, copper ions can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, copper neodecanoate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copper neodecanoate can change over time due to its stability and degradation. Studies have shown that copper neodecanoate is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to copper neodecanoate has been observed to cause persistent oxidative stress and alterations in cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of copper neodecanoate vary with different dosages in animal models. At low doses, copper neodecanoate can enhance cellular functions by acting as a cofactor for essential enzymes. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the beneficial effects of copper neodecanoate are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
Copper neodecanoate is involved in several metabolic pathways, including those related to copper homeostasis and utilization. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense . Copper neodecanoate can also affect metabolic flux by modulating the activity of enzymes in the citric acid cycle and other metabolic pathways .
Transport and Distribution
Within cells and tissues, copper neodecanoate is transported and distributed through specific transporters and binding proteins. Copper ions from copper neodecanoate are taken up by cells via copper transporters such as Ctr1 and are distributed to various cellular compartments by copper chaperones . These transporters and chaperones ensure the proper localization and accumulation of copper ions, which is essential for their biochemical activity .
Subcellular Localization
The subcellular localization of copper neodecanoate is crucial for its activity and function. Copper ions from copper neodecanoate are localized in specific cellular compartments, including mitochondria, where they participate in cellular respiration, and the cytoplasm, where they act as cofactors for antioxidant enzymes . The targeting of copper ions to these compartments is facilitated by specific targeting signals and post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper neodecanoate can be synthesized through the reaction of copper salts with neodecanoic acid. A common method involves the reaction of copper(II) hydroxide with neodecanoic acid in an organic solvent, such as toluene, under reflux conditions. The reaction typically proceeds as follows:
Cu(OH)2+2C9H19COOH→Cu(C9H19COO)2+2H2O
Industrial Production Methods: In industrial settings, copper neodecanoate is produced by reacting copper(II) oxide or copper(II) carbonate with neodecanoic acid. The reaction is carried out in a solvent such as xylene or toluene, and the product is purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Copper neodecanoate undergoes various chemical reactions, including:
Oxidation: Copper neodecanoate can be oxidized to form copper oxides.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like hydrazine.
Substitution: Ligands such as phosphines or amines in an organic solvent.
Major Products Formed:
Oxidation: Copper(II) oxide or copper(I) oxide.
Reduction: Metallic copper.
Substitution: Copper complexes with new ligands.
Comparación Con Compuestos Similares
- Copper acetate
- Copper stearate
- Copper naphthenate
Copper neodecanoate stands out for its applications in the synthesis of superconducting materials and its use in conductive inks, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
copper;7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUOTFHJTGLPSG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897140 | |
| Record name | Copper bis(neodecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68084-48-0, 91364-56-6, 50315-14-5 | |
| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper bis(neodecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(2+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neodecanoic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)





![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)





